ethyl 4-methyl-2-{[(2-oxo-5-phenylpyrazin-1(2H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 4-methyl-2-{[(2-oxo-5-phenylpyrazin-1(2H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-2-{[(2-oxo-5-phenylpyrazin-1(2H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Acylation: The thiazole intermediate is then acylated with 2-oxo-5-phenylpyrazine-1(2H)-yl acetic acid chloride in the presence of a base such as triethylamine.
Esterification: The final step involves esterification with ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-{[(2-oxo-5-phenylpyrazin-1(2H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the pyrazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole or pyrazine derivatives.
Scientific Research Applications
Ethyl 4-methyl-2-{[(2-oxo-5-phenylpyrazin-1(2H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biology: Used in the study of enzyme inhibition and protein-ligand interactions.
Materials Science: Investigated for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-2-{[(2-oxo-5-phenylpyrazin-1(2H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as cyclooxygenase (COX) and microbial proteins.
Pathways Involved: Inhibition of enzyme activity leading to reduced inflammation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate .
- 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylbutanamide .
Uniqueness
Ethyl 4-methyl-2-{[(2-oxo-5-phenylpyrazin-1(2H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
Ethyl 4-methyl-2-{[(2-oxo-5-phenylpyrazin-1(2H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C17H18N4O3
- Molecular Weight : 342.35 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The synthesis pathway includes:
- Formation of the thiazole ring via cyclization reactions.
- Introduction of the phenyl and pyrazinone moieties through acylation reactions.
- Final esterification to yield the ethyl ester derivative.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. Research indicates that compounds with thiazole and pyrazinone structures exhibit significant antibacterial activity against various pathogens.
Pathogen | Activity | Reference |
---|---|---|
Escherichia coli | MIC = 50 μg/mL | |
Staphylococcus aureus | Moderate activity | |
Mycobacterium smegmatis | Significant activity (MIC = 50 μg/mL) |
In particular, studies have shown that derivatives containing electron-withdrawing groups on the phenyl ring enhance antibacterial potency. The compound's mechanism appears to involve inhibition of bacterial protein synthesis.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary investigations suggest that it may induce apoptosis in cancer cell lines through mechanisms such as:
- Inhibition of cell proliferation
- Induction of reactive oxygen species (ROS)
- Activation of caspase pathways
A study demonstrated that certain thiazole derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, indicating potential as a therapeutic agent in oncology.
Case Study 1: Antibacterial Efficacy
In a comparative study, this compound was tested alongside established antibiotics such as ciprofloxacin and rifampicin. The results indicated that while the compound exhibited moderate activity against Gram-positive bacteria, it showed promising results against Gram-negative strains, suggesting a broad-spectrum potential.
Case Study 2: Anticancer Potential
Another study focused on the anticancer effects of thiazole derivatives similar to this compound. The findings revealed that these compounds could significantly reduce cell viability in human breast cancer cells (MCF7), with mechanisms involving apoptosis and cell cycle arrest at the G0/G1 phase.
Properties
Molecular Formula |
C19H18N4O4S |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[[2-(2-oxo-5-phenylpyrazin-1-yl)acetyl]amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C19H18N4O4S/c1-3-27-18(26)17-12(2)21-19(28-17)22-15(24)11-23-10-14(20-9-16(23)25)13-7-5-4-6-8-13/h4-10H,3,11H2,1-2H3,(H,21,22,24) |
InChI Key |
DTDWYNSVVUVMBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CN2C=C(N=CC2=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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